Methylene Blue

Overview

Description

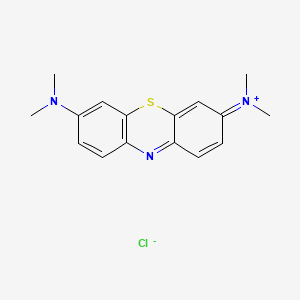

Methylene Blue (MB), a cationic thiazine dye with the chemical formula C₁₆H₁₈N₃SCl, is a heterocyclic compound widely used in biological staining, medical therapeutics, and environmental applications . It exhibits unique redox properties, enabling roles as a photosensitizer, antimicrobial agent, and electrochemical indicator. Its cationic nature and stability in aqueous solutions make it a model compound for adsorption studies and photodynamic therapy (PDT) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylene blue involves several steps:

Aromatic Nucleophilic Substitution: p-Nitroaniline reacts with nitrobenzene in the presence of an alkali to form 4,4’-dinitrodiphenylamine.

Hydrogenation: 4,4’-dinitrodiphenylamine is hydrogenated in the presence of paraformaldehyde and palladium on carbon to yield 4,4’-dimethylaminodiphenylamine.

Cyclization: 4,4’-dimethylaminodiphenylamine undergoes cyclization in the presence of sulfur and iodine to form 4,4’-dimethylamino phenothiazine.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is refined using purified water to remove impurities .

Types of Reactions:

Oxidation-Reduction: this compound is widely used as a redox indicator.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium dithionite, glucose in alkaline solutions.

Major Products:

Leucothis compound: Formed when this compound is reduced.

Oxidized Products: Various oxidized forms depending on the specific reaction conditions.

Scientific Research Applications

Medical Applications

1. Diagnostic and Surgical Uses

Methylene blue is widely used in surgical procedures for its staining properties, particularly in lymph node mapping during cancer surgeries. It helps surgeons identify malignant lymph nodes, enhancing surgical precision .

2. Antimicrobial and Antiviral Properties

this compound exhibits significant antimicrobial activity against various pathogens. It has been effectively used to treat malaria, especially in areas with chloroquine resistance, by enhancing the efficacy of antimalarial drugs . Additionally, it shows promise against bacterial infections and has potential antiviral effects against respiratory viruses like influenza and SARS-CoV-2 .

3. Treatment of Methemoglobinemia

this compound is FDA-approved for treating methemoglobinemia, a condition where hemoglobin is unable to carry oxygen effectively. It acts by converting methemoglobin back to its functional form, thus restoring oxygen delivery in critical situations .

4. Photodynamic Therapy for Cancer

Recent studies highlight the use of this compound in photodynamic therapy (PDT) for cancer treatment. A systematic review indicated that PDT with MB can reduce tumor sizes in various cancers, including colorectal carcinoma and melanoma . The effectiveness varies with dosage, ranging from 0.04 to 24.12 mg/kg .

5. Management of Sepsis and Septic Shock

this compound has been studied for its role in managing sepsis and septic shock. A systematic review found that its administration resulted in reduced time to vasopressor discontinuation and shorter ICU stays . This effect is attributed to its ability to inhibit nitric oxide production, enhancing vasoconstriction during vasodilatory shock .

Neuroprotective Effects

1. Mitochondrial Support and Anti-Aging

this compound has garnered attention for its neuroprotective properties, particularly in mitochondrial function. It acts as an electron carrier in the electron transport chain, enhancing ATP production and promoting mitochondrial biogenesis . This makes it a candidate for treating age-related neurodegenerative conditions and cognitive decline.

Environmental Applications

1. Photocatalytic Degradation

this compound is also utilized in environmental science for its photocatalytic properties. Research indicates that it can be effectively degraded under visible light using nanoparticles, making it useful for wastewater treatment applications .

Summary of Applications

Case Studies

-

Case Study: this compound in Sepsis Management

In a reported case involving catecholamine-resistant vasoplegic shock, this compound was administered as a rescue therapy after standard treatments failed. The patient showed significant improvement with reduced shock symptoms and stabilization of hemodynamic parameters following MB administration . -

Case Study: Photodynamic Therapy Efficacy

A systematic review analyzing ten studies on photodynamic therapy with this compound confirmed its efficacy across multiple cancer types, demonstrating a consistent reduction in tumor size across varied dosages .

Mechanism of Action

Methylene blue exerts its effects through several mechanisms:

Reduction of Methemoglobin: It is reduced to leucothis compound, which then reduces methemoglobin to hemoglobin.

Inhibition of Nitric Oxide Synthase and Guanylate Cyclase: This action is particularly relevant in its use as a treatment for conditions like vasoplegic shock.

Photosensitizing Properties: this compound can generate reactive oxygen species when exposed to light, making it useful in photodynamic therapy.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Thiazine Dyes: Methylene Blue Analogues

MB belongs to the thiazine dye family, which includes derivatives like Methylene Green, New this compound, and Azure B. These analogues share a phenothiazine core but differ in substituents, affecting their redox and antimicrobial properties:

Key Findings :

- Methylene Green and New this compound retain antimicrobial activity due to conserved cationic charges, while Neutral Red (a phenazine dye) lacks efficacy .

- Substituents like nitro (-NO₂) groups in Methylene Green enhance photostability but reduce solubility compared to MB .

Charge-Based Comparisons: Cationic vs. Anionic Dyes

MB’s cationic charge contrasts with anionic dyes like Acidic Orange II and Congo Red , influencing their environmental behavior:

Key Findings :

- Cationic MB binds efficiently to negatively charged adsorbents (e.g., biochar), whereas anionic dyes require pH adjustments for optimal adsorption .

- MB’s photodegradation follows pseudo-first-order (PFO) kinetics but shows reduced model fit (R²) at higher concentrations, unlike Congo Red .

Functional Comparisons

Antimicrobial Activity vs. Other Agents

MB’s mechanism involves redox cycling and singlet oxygen generation, contrasting with antibiotics and non-thiazine dyes:

Key Limitations :

- MB is less potent than ampicillin but offers broad-spectrum activity, including antifungal action .

- Its reduction to leuco-MB in biological systems limits PDT efficacy, unlike stable agents like acriflavine .

Adsorption and Environmental Remediation

MB’s adsorption behavior is benchmarked against industrial pollutants:

Key Insights :

- MB’s adsorption is driven by electrostatic interactions and π-π stacking, achieving higher capacities on metal-oxide composites than Congo Red .

- Competitive adsorption studies show MB outcompetes smaller cations (e.g., Zn²⁺) due to stronger charge density .

Biochemical and Therapeutic Comparisons

Inhibition of Guanylate Cyclase vs. Cyanide

MB uniquely inhibits soluble guanylate cyclase, reducing cyclic GMP levels in vascular smooth muscle, whereas cyanide inactivates nitric oxide donors like nitroprusside:

| Inhibitor | Target Pathway | Effect on Cyclic GMP | Contraction Response |

|---|---|---|---|

| This compound | Guanylate cyclase inhibition | ↓ 90% | Marked contraction |

| Cyanide | Nitroprusside inactivation | No effect | No contraction |

Clinical Relevance :

- MB’s vasoconstrictive properties are exploited in treating hypotension, unlike cyanide, which is a toxicant .

Biological Activity

Methylene Blue (MB) is a synthetic dye that has garnered attention for its diverse biological activities, ranging from antiviral and antimicrobial effects to neuroprotective properties and applications in treating various medical conditions. This article explores the multifaceted biological activities of MB, supported by research findings, case studies, and data tables.

1. Antiviral Activity

Recent studies have demonstrated MB's potent antiviral properties, particularly against enveloped viruses such as SARS-CoV-2 and influenza virus H1N1.

- Mechanism of Action : MB exhibits virucidal activity through multiple mechanisms, including genomic RNA degradation and direct viral inactivation. Its efficacy is enhanced in the presence of UV light, although it also acts independently of light under certain conditions .

- Research Findings : A study reported that MB effectively reduced the infectiousness of H1N1 and SARS-CoV-2 at low micromolar concentrations. The extent of viral genome degradation was significantly higher when exposed to light .

| Virus | Concentration (µM) | Light Activation | Infectious Particle Reduction (%) |

|---|---|---|---|

| H1N1 | 0.5 | Yes | 99.5 |

| SARS-CoV-2 | 0.5 | Yes | 95.0 |

2. Antimicrobial Effects

MB has shown significant antibacterial activity against various pathogens, making it a candidate for treating infections.

- Study Overview : A study evaluated the effect of MB on common bacterial strains associated with periprosthetic joint infections (PJI). The results indicated that MB at concentrations of 0.1% and 0.05% significantly reduced microbial viability in vitro .

| Bacterial Strain | CFU Counts (Control) | CFU Counts (MB 0.1%) | CFU Counts (MB 0.05%) |

|---|---|---|---|

| Staphylococcus aureus | 1000 | 200 | 400 |

| Acinetobacter baumannii | 1200 | 100 | 300 |

3. Neuroprotective Properties

MB's neuroprotective effects have been investigated in the context of ischemic stroke and neurodegenerative diseases.

- Case Study : In a rat model of ischemic stroke, MB treatment significantly minimized brain injury and improved functional outcomes compared to control groups. The final infarct volume was reduced by approximately 30% in treated animals .

- Mechanism : MB is believed to enhance mitochondrial function by acting as an electron cycler, thus promoting ATP production and reducing oxidative stress .

4. Clinical Applications in Sepsis

MB has been evaluated for its role in managing sepsis and septic shock.

- Systematic Review Findings : A meta-analysis involving multiple studies revealed that patients receiving MB showed a significant reduction in the time to vasopressor discontinuation and length of ICU stay compared to controls .

| Outcome | MB Group (n=70) | Control Group (n=71) |

|---|---|---|

| Time to Vasopressor Discontinuation (hours) | 12.5 ± 3.2 | 20.3 ± 4.1 |

| ICU Stay Length (days) | 5.2 ± 1.8 | 7.5 ± 2.3 |

5. Potential Anticancer Applications

Emerging research suggests that MB may play a role in photodynamic therapy for cancer treatment.

Chemical Reactions Analysis

Photodegradation Mechanisms

MB undergoes photodegradation via reactive oxygen species (ROS) such as hydroxyl radicals (- OH) and superoxide radicals (- O₂⁻). The process involves four stages:

-

Initial attack on the C–S⁺=C group by - OH radicals, leading to demethylation and protonation of the aromatic ring .

-

Ring-opening reactions that break the central aromatic structure, forming intermediates like phenol, aniline derivatives, and sulfonic acids .

-

Oxidation of intermediates into low-molecular-weight compounds (e.g., aldehydes, carboxylic acids).

Key Intermediates Identified via GC-MS :

| Intermediate | Molecular Formula | Proposed Origin |

|---|---|---|

| 2-Amino-5-dimethylamino-benzenesulfonic acid | C₈H₁₁N₂SO₃ | N–S heterocycle cleavage |

| p-Dihydroxybenzene | C₆H₆O₂ | Aromatic ring oxidation |

| Succinic acid | C₄H₆O₄ | Ring-opening product |

Oxidative Polymerization

MB polymerizes in the presence of ammonium peroxodisulfate (APS) via a radical cation mechanism :

-

Initiation : APS oxidizes MB dimers to form covalent dimeric radical cations.

-

Chain growth : Radical cations react with monomeric MB, forming polymer chains linked through position 8 of the phenothiazine ring and quaternized nitrogen atoms .

Kinetic Parameters :

| Temperature (K) | Rate Constant (×10⁻³ s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 298 | 2.1 | 49 |

| 308 | 3.8 | |

| 318 | 7.2 |

The reaction follows first-order kinetics with a preexponential factor of 7.9 × 10⁵ s⁻¹ and negative activation entropy (−140 J·mol⁻¹·K⁻¹), indicating a compact transition state .

- OH Radical-Mediated Degradation

MB reacts rapidly with hydroxyl radicals (- OH) via radical adduct formation (RAF), with rate constants ranging from 5.51 × 10⁹ to 2.38 × 10¹⁰ M⁻¹s⁻¹ . The primary pathway involves:

-

Electrophilic addition of - OH to the aromatic ring, forming adducts detected at m/z = 300 and 316 .

-

Subsequent oxidation yields sulfoxide and hydroxylated intermediates before full mineralization .

Enzymatic Degradation Pathways

Bacterial strains like Bacillus thuringiensis degrade MB using ligninolytic enzymes :

-

Key enzymes : Laccase (Lac) and manganese peroxidase (MnP) cleave the chromophoric structure.

-

Intermediates : Four unidentified metabolites with reduced phytotoxicity compared to MB .

Reaction Kinetics in Alkaline Media

In basic conditions (e.g., with KOH), MB degradation follows pseudo-first-order kinetics. The rate increases with temperature, as shown below :

| Temperature (K) | Reaction Time (s) | Rate (×10⁻⁶ M/s) |

|---|---|---|

| 275 | ~1,800 | 1.11 |

| 298 | 360 | 5.56 |

| 325 | ~90 | 22.2 |

Q & A

Basic Research Questions

Q. What factors should researchers consider when selecting methylene blue for biological staining applications?

this compound must meet medicinal-grade specifications, including purity and performance in staining cellular structures. The U.S. Pharmacopeia (USP) standards provide a baseline, but priority is given to empirical validation of staining efficacy. For example, formaldehyde-modified adsorbents may require specific dye grades to ensure compatibility with experimental protocols .

Q. How is this compound utilized as a redox indicator in analytical chemistry?

this compound acts as an electron transfer indicator in redox titrations, changing color based on oxidation states. In Fehling’s test, it helps detect reducing sugars by transitioning between blue (oxidized) and colorless (reduced) states. Researchers must calibrate its concentration (e.g., 0.25 g/L) to ensure sensitivity, as excess dye can obscure spectrophotometric measurements .

Q. What are the standard quality control protocols for sourcing this compound in research?

Prioritize suppliers adhering to certifications like OmniPur® or Certistain®, which validate dye content (70–90%) and absence of contaminants. Batch-specific documentation, including CAS RN (e.g., 7220-79-3) and molecular weight (319.85–416.05 g/mol), ensures reproducibility in experiments .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound adsorption experiments?

RSM, particularly the Box-Behnken design, reduces experimental runs while modeling interactions between variables (e.g., pH, temperature, initial concentration). For instance, formaldehyde-modified peanut shells achieved maximum adsorption (43.84 mg/g) at 92.25 min, 191.87 ppm, and 39.7°C. Validation via desirability functions (error <3%) confirms model reliability .

Q. What criteria determine the selection of kinetic models for this compound adsorption studies?

Pseudo-first-order models assume physical adsorption, while pseudo-second-order models fit chemisorption. For modified peanut shells, the latter better aligned with data (R² >0.99), indicating dye-adsorbent covalent interactions. Researchers should compare residual sum of squares (RSS) and Akaike information criterion (AIC) to validate model suitability .

Q. How should researchers resolve contradictions between Langmuir and Freundlich isotherm models in adsorption studies?

The Langmuir model (R²=0.9988) assumes monolayer adsorption on homogeneous surfaces, while Freundlich (R²=0.9064) fits multilayer adsorption on heterogeneous sites. Discrepancies arise from pore structure variations; for example, MIL-100(Fe)@Fe3O4 composites favor Langmuir due to uniform active sites. Use statistical metrics (e.g., adjusted R²) and SEM-EDS surface analysis to reconcile results .

Q. What experimental design principles apply to electrochemical degradation of this compound?

Aluminum-doped CuO electrodes degrade this compound via direct oxidation. Key parameters include current density (10–50 mA/cm²), electrolysis time (30–120 min), and initial concentration (50–200 ppm). Box-Behnken designs optimize these variables, while cyclic voltammetry validates electron transfer mechanisms .

Q. How do artificial neural networks (ANN) enhance adsorption modeling compared to traditional statistical methods?

ANN and least squares-support vector machines (LS-SVM) handle non-linear variable interactions, outperforming RSM in complex systems. For ZnS-NPs-AC composites, ANN achieved >95% accuracy in predicting adsorption capacity by integrating XRD and FTIR data. Cross-validation (k-fold) ensures robustness .

Q. What methodologies assess the multi-variable impact on this compound adsorption in fixed-bed columns?

Fixed-bed studies require Bohart-Adams or Thomas models to evaluate breakthrough curves. Variables like flow rate (5–15 mL/min) and bed height (5–20 cm) are optimized via ANOVA. For fly ash adsorbents, pH 7–9 maximizes ion exchange, validated via zeta potential measurements .

Q. How are optimized adsorption parameters experimentally validated to ensure reproducibility?

Post-RSM optimization, triplicate validation runs under predicted conditions (e.g., 39.7°C, 191.87 ppm) confirm adsorption capacity. Absolute errors <3% and t-tests (p>0.05) between experimental/theoretical values ensure reliability. For discrepancies, re-evaluate uncontrolled variables (e.g., humidity) .

Q. Methodological Notes

- Data Contradictions : Conflicting kinetic/isotherm results necessitate surface characterization (BET, FTIR) to identify adsorption mechanisms .

- Statistical Tools : Use Design-Expert® for RSM, MATLAB® for ANN, and OriginLab® for isotherm fitting .

- Ethical Compliance : Exclude medical-grade applications (e.g., cancer trials) unless explicitly approved for preclinical models .

Properties

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKWCBBOMKCUKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150645-86-6, 39612-13-0 | |

| Record name | Poly(methylene blue) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150645-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39612-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0023296 | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystals or powder with a bronze-like luster; Solutions in water or alcohol are deep blue; [ChemIDplus] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 43,600 mg/L at 25 °C., Soluble in water, Soluble in ethanol, chloroform; slightly soluble in pyridine; insoluble in ethyl ether, Soluble in glacial acetic acid and glycerol; insoluble in xylene and oleic acid, in ethanol 2%, and in acetone 0.5%. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Methylene blue | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

* Main mechanism of action involves inhibition of nitric oxide synthase and guanylate cyclase. * In Alzheimers Disease: a mechanistic study found that methylene blue oxidizes cysteine sulfhydryl groups on tau to keep tau monomeric. One preclinical treatment study in tauopathy mice reported anti-inflammatory or neuroprotective effects mediated by the Nrf2/antioxidant response element (ARE); another reported insoluble tau reduction and a learning and memory benefit when given early. * In Methemoglobinemia: Methylene Blue acts by reacting within RBC to form leukomethylene blue, which is a reducing agent of oxidized hemoglobin converting the ferric ion (fe+++) back to its oxygen-carrying ferrous state(fe++). * As antimalarial agent: Methylene Blue, a specific inhibitor of P.falciparum glutathione reductase has the potential to reverse CQ resistance and it prevents the polymerization of haem into haemozoin similar to 4-amino-quinoline antimalarials. * For ifosfamide induced neurotoxicity: Methylene blue functions as an alternate electron acceptor. It acts to reverse the NADH inhibition caused by gluconeogenesis in the liver while blocking the transformation of chloroethylamine into chloroacetaldehyde. In addition, it inhibits various amine oxidase activities, which also prevents the formation of chloroacetaldehyde., The mechanism of modulation of cyclic guanosine monophosphate accumulation by methylene blue, a putative inhibitor of soluble guanylate cyclase, was investigated in cultured rabbit pulmonary arterial smooth muscle cells. Control or methylene blue pretreated rabbit pulmonary arterial smooth muscle were stimulated with sodium nitroprusside, nitrosothiols or endothelium derived relaxing factor released basally from bovine pulmonary arterial endothelial cells, in short term cocultures. The putative endothelium-derived relaxing factor, S-nitroso-L-cysteine, a stab1e deaminated analog of S-nitroso-L-cysteine, S-nitroso-3-mercaptoproprionic acid and sodium nitroprusside produced concentration-dependent (1-100 uM) increase (1.5- to 12-fold) in rabbit pulmonary arterial smooth muscle cells cyclic guanosine monophospate levels. Methylene blue pretreatment inhibited S-nitroso-L-cysteine and sodium nitroprusside induced cyclic guanosine monophosphate accumulation by 51% to 100%, but S-nitroso-3-mercaptoproprionic acid mediated responses were not altered by methylene blue. The inhibition profile of methylene blue on nitrovasodilator induced cyclic guanosine monophosphate accumulation was quantitatively reproduced by extracellular generation of superoxide anion with xanthine (100 uM) and xanthine oxidase (5 mU). Similarly to methylene blue pretreatment, superoxide anion generation had no effects on base-line cyclic guanosine phosphate levels or cyclic guanosine phosphate responses elicited by S-nitroso-3-mercaptoproprionic acid. Furthermore, methylene blue induced a dose and time dependent generation of superoxide anion from rabbit pulmonary arterial smooth muscle cells, as evidenced from spectrophotometric determination of cytochrome c reduction. Inhibition of cyclic guanosine monophosphate accumulation in response to S-nitroso-L-cysteine and sodium nitroprusside by methylene blue was completely prevented by superoxide dismutase but not catalase. Selective pretreatment of endothelial cells with methylene blue before co-culture with untreated rabbit pulmonary arterial smooth muscle produced a reduction in rabbit pulmonary arterial smooth muscle cyclic guanosine monophosphate levels of a magnitude comparable with that seen in cocultures of methylene blue pretreated rabbit pulmonary arterial smooth muscle with untreated endothelial cells, and which was partially prevented by superoxide dismutase. | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

3-(dimethylamino)-7-(methylamino)phenothiazin-5-ylium | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green crystals or powder from chloroform-ethyl ether, Solutions have a deep blue color /Methylene blue zinc-free dye/ | |

CAS No. |

61-73-4, 7220-79-3, 97130-83-1 | |

| Record name | Methylene blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylene blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazin-5-ium, 3,7-bis(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene blue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylthioninium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENE BLUE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NAP7826UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100-110 °C (decomposes) | |

| Record name | Methylene blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09241 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylene blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1405 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.